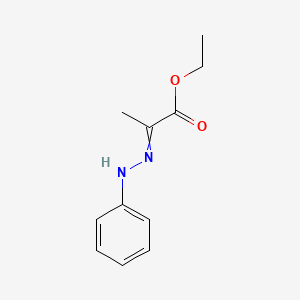

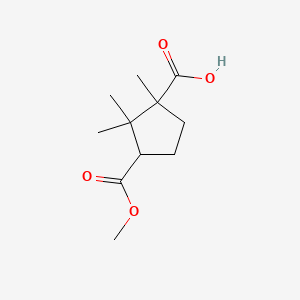

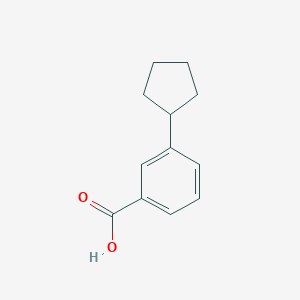

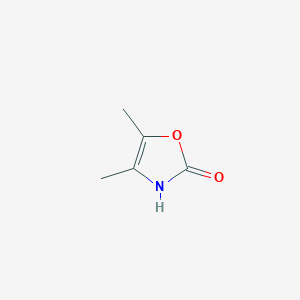

![molecular formula C13H11NO4 B1347695 2-[(5-Methyl-2-furoyl)amino]benzoic acid CAS No. 423729-45-7](/img/structure/B1347695.png)

2-[(5-Methyl-2-furoyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-2-furoyl)amino]benzoic acid, also known as MFA-BA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of benzoic acid and has a furoyl group attached to it. This compound has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Properties

Organic Synthesis and Electrophilic Substitution Reactions : Research by El’chaninov et al. (2014) detailed the synthesis of organic compounds through condensation and electrophilic substitution reactions, showcasing the versatility of furoyl and benzoic acid derivatives in organic chemistry. This includes the synthesis of compounds like 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine, highlighting the electrophile's exclusive entry into the furan ring's position, which is crucial for developing novel organic materials and intermediates (El’chaninov et al., 2014).

Chemical Stability and Reactivity Studies : The study by Um et al. (2007) on the aminolyses of 2,4-dinitrophenyl 2-furoate and benzoate contributes to understanding the chemical reactivity and stability of furoyl-containing compounds. This research provides insights into how the acidity and electronic structure of furoyl and benzoic acid derivatives influence their reactivity, which is fundamental for designing drugs and materials with specific chemical properties (Um et al., 2007).

Biological Activity

Antimicrobial and Antifilarial Agents : The work by Himaja et al. (2003) on synthesizing new 4-[2'-(6'-nitro)benzimidazolyl]benzoyl amino acids and peptides shows potent anthelmintic activity along with moderate antimicrobial activity. Such studies underscore the potential of furoyl and benzoic acid derivatives in developing new therapeutic agents (Himaja et al., 2003).

Antineoplastic Activities : Research on certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives by Ram et al. (1992) revealed a new class of potential antineoplastic and antifilarial agents. This indicates the significance of these compounds in drug discovery and development for treating various cancers and parasitic infections (Ram et al., 1992).

properties

IUPAC Name |

2-[(5-methylfuran-2-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-6-7-11(18-8)12(15)14-10-5-3-2-4-9(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHIXBPRNNMOHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358099 |

Source

|

| Record name | 2-[(5-methylfuran-2-carbonyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methyl-2-furoyl)amino]benzoic acid | |

CAS RN |

423729-45-7 |

Source

|

| Record name | 2-[(5-methylfuran-2-carbonyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

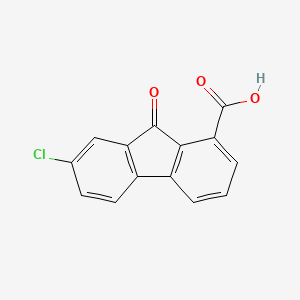

![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)